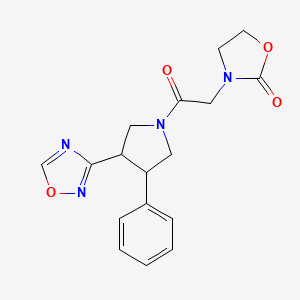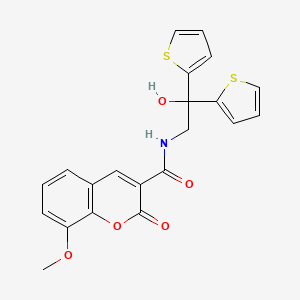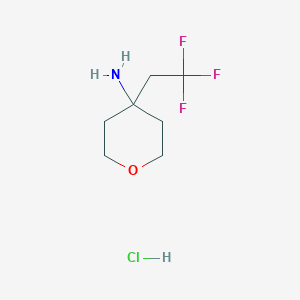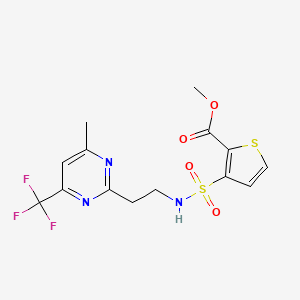
3-(2-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one” is a derivative of oxazolidinone . Oxazolidinone derivatives are of particular interest for the creation of new antibacterial drugs with low resistance potential .
Synthesis Analysis
The synthesis of oxazolidinones involves various methods. One method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of NaH at room temperature . Another method involves the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 1,2,4-oxadiazol ring, a phenyl group, a pyrrolidin ring, an oxazolidinone ring, and an oxoethyl group .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. The reactions could involve intramolecular cyclization, recyclization, and rearrangement .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Oxazolidinones, including compounds with the core structure similar to 3-(2-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one, represent a significant class of antibacterial agents. These compounds are particularly noted for their effectiveness against Gram-positive pathogens, a feature attributed to their unique mechanism of inhibiting protein synthesis. For instance, novel oxazolidinone derivatives, such as MRX-I, have been highlighted for their potent antibacterial activity coupled with a reduced potential for myelosuppression and monoamine oxidase inhibition, making them superior in terms of safety profile compared to earlier oxazolidinones like linezolid (Gordeev, M., & Yuan, Zhengyu, 2014).
Mechanism of Action and Resistance
The oxazolidinone class operates through a unique mechanism involving the inhibition of bacterial protein synthesis. This action is carried out by binding to the bacterial ribosome's 50S subunit, preventing the formation of a functional 70S initiation complex essential for protein synthesis. This mechanism is distinct and does not overlap with the mechanisms of action of other antibiotic classes, which contributes to the effectiveness of oxazolidinones against strains resistant to other antibiotics. However, resistance to oxazolidinones, while rare, has been observed and is typically associated with mutations in the 23S rRNA of the bacterial ribosome (Bozdoğan, B., & Appelbaum, P., 2004).
Structural Modifications for Enhanced Activity
Research into oxazolidinones has also focused on structural modifications to enhance antibacterial activity and safety profiles. For example, the incorporation of a (pyridin-3-yl)phenyl moiety has shown to improve antibacterial activity, though challenges with monoamine oxidase A inhibition and solubility have prompted further modifications. Substituting the central heterocyclic oxazolidinone ring with other groups, such as 1,2,4-oxadiazole, has been explored to develop Linezolid-like molecules with potentially better activity and safety profiles (Palumbo Piccionello, A., et al., 2012).
Eigenschaften
IUPAC Name |
3-[2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-15(10-20-6-7-24-17(20)23)21-8-13(12-4-2-1-3-5-12)14(9-21)16-18-11-25-19-16/h1-5,11,13-14H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXQAOIMIMCKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate](/img/structure/B2657813.png)

![N-cyclopentyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2657816.png)
![{4-[(4-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid](/img/structure/B2657817.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2657818.png)
![4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2657819.png)
![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2657820.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2657823.png)


![4-[1-(2-Cyclopropylpyridine-4-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2657829.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)propanoic acid](/img/structure/B2657833.png)